

# A Comparative Analysis of Polyester Versus Nylon for Textile Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **POLYESTER**

Cat. No.: **B1180765**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance characteristics of **POLYESTER** and nylon, two of the most prevalent synthetic fibers in a myriad of textile applications. The following sections detail the inherent properties of each material, supported by quantitative experimental data and standardized testing protocols, to inform material selection for advanced textile-based research and development.

## Executive Summary

Both **POLYESTER** and nylon are synthetic polymers derived from petroleum, but their distinct chemical compositions give rise to a unique set of properties.<sup>[1][2][3][4][5][6]</sup> Generally, nylon exhibits superior strength, abrasion resistance, and elasticity, making it a prime candidate for applications demanding high durability and flexibility.<sup>[2][4][5]</sup> Conversely, **POLYESTER** offers excellent resistance to UV degradation, moisture, and chemicals, coupled with lower production costs.<sup>[1][2][3]</sup> The choice between these two polymers is therefore highly dependent on the specific performance requirements of the end-use application.

## Data Presentation: Quantitative Performance Metrics

The following tables summarize the key quantitative performance data for **POLYESTER** and nylon, compiled from various sources. It is important to note that specific values can vary based on

the specific grade of the polymer, yarn construction, and fabric finishing treatments.

Table 1: Mechanical Properties

| Property                                | Polyester       | Nylon      | Test Standard         |
|-----------------------------------------|-----------------|------------|-----------------------|
| Tensile Strength (MPa)                  | 500 - 800       | 800 - 1200 | ISO 13934-1           |
| Abrasion Resistance (Martindale Cycles) | 30,000 - 45,000 | >50,000    | ISO 12947-2           |
| Elongation at Break (%)                 | 15 - 30         | 30 - 50    | ISO 13934-1           |
| Elastic Recovery (%)                    | ~80             | >90        | Internal Test Methods |
| Tear Strength (N)                       | Lower           | Higher     | ASTM D1424            |

Table 2: Moisture Management Properties

| Property                                              | Polyester         | Nylon                                        | Test Standard         |
|-------------------------------------------------------|-------------------|----------------------------------------------|-----------------------|
| Moisture Regain (%)                                   | ~0.4              | 4 - 5                                        | ASTM D2495            |
| Water Absorption (%)                                  | Low               | High                                         | Internal Test Methods |
| Water Repellency (AATCC Rating)                       | Good to Excellent | Fair to Good (can be improved with coatings) | AATCC 22              |
| Water Vapor Transmission Rate (g/m <sup>2</sup> /day) | High              | Moderate                                     | ASTM E96              |
| Drying Time                                           | Fast              | Slower                                       | Internal Test Methods |

Table 3: Thermal and Durability Properties

| Property                          | Polyester                                                 | Nylon                                                     | Test Standard         |
|-----------------------------------|-----------------------------------------------------------|-----------------------------------------------------------|-----------------------|
| Melting Point (°C)                | ~260                                                      | ~220 (Nylon 6) to<br>~265 (Nylon 6,6)                     | ASTM D3418            |
| Glass Transition Temperature (°C) | 70 - 80                                                   | 40 - 80                                                   | ASTM D3418            |
| UV Resistance                     | Excellent                                                 | Poor to Moderate<br>(degrades with<br>prolonged exposure) | AATCC 183             |
| Chemical Resistance               | Good (resistant to<br>most acids and<br>oxidizing agents) | Good (resistant to oils<br>and alkalis)                   | Internal Test Methods |

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

### Tensile Strength (ISO 13934-1 / ASTM D5034)

This test determines the breaking strength and elongation of a textile fabric.

- Apparatus: A constant-rate-of-extension (CRE) tensile testing machine with suitable clamps to hold the fabric specimen.
- Specimen Preparation: Fabric samples are cut into rectangular strips, typically 50 mm in width and long enough to be mounted in the clamps with a specified gauge length.[\[7\]](#)[\[8\]](#)[\[9\]](#) [\[10\]](#) Samples are conditioned in a standard atmosphere (20 ± 2°C and 65 ± 5% relative humidity) prior to testing.
- Procedure:
  - The specimen is mounted securely in the clamps of the tensile testing machine.
  - The machine is activated, and the specimen is stretched at a constant rate until it ruptures.[\[7\]](#)[\[8\]](#)[\[9\]](#)

- The force required to break the specimen (tensile strength) and the extent of stretching before it breaks (elongation at break) are recorded.[7][8]
- Data Interpretation: The results are typically expressed in megapascals (MPa) for tensile strength and as a percentage (%) for elongation.

## Abrasion Resistance (ISO 12947 - Martindale Method)

This test simulates the natural wear of a fabric to assess its durability.

- Apparatus: A Martindale abrasion testing machine, which subjects the fabric to rubbing in a Lissajous figure.
- Specimen Preparation: Circular specimens of the test fabric are cut and mounted in the specimen holders. A standard woolen abradant fabric is mounted on the abrading tables.
- Procedure:
  - The test specimen is subjected to a specified load and rubbed against the abradant fabric in a complex, repeating pattern.[11][12]
  - The test is continued for a set number of cycles or until the fabric shows a specified level of wear, such as yarn breakage or a hole.[13]
- Data Interpretation: The abrasion resistance is reported as the number of cycles the fabric withstands before the endpoint is reached.

## Tear Strength (ASTM D1424 - Falling-Pendulum Type)

This method measures the force required to propagate a single-rip tear in a fabric.

- Apparatus: A falling-pendulum (Elmendorf-type) tearing tester.[7][9][10][14][15]
- Specimen Preparation: Rectangular fabric specimens are cut with a precise slit made in the center of one edge.[7][10]
- Procedure:
  - The specimen is clamped in the apparatus with the slit centered.[7][10]

- The pendulum is released, and as it swings, it tears the fabric along the slit.[10][14]
- The energy lost by the pendulum in tearing the fabric is used to calculate the tearing force. [14]
- Data Interpretation: The tearing strength is typically reported in Newtons (N) or pounds-force (lbf).

## Water Repellency (AATCC 22 - Spray Test)

This test measures the resistance of a fabric to surface wetting by water.[11][16][17]

- Apparatus: A spray tester consisting of a nozzle that sprays water onto the fabric sample at a 45-degree angle.[17]
- Specimen Preparation: A fabric specimen is mounted tautly on an embroidery hoop.[18][19]
- Procedure:
  - 250 mL of distilled water is sprayed onto the center of the fabric specimen.[17][19]
  - After spraying, the hoop is tapped to remove any loose water droplets.[18][19]
  - The appearance of the fabric surface is then compared to a standard rating chart.[16][18]
- Data Interpretation: The fabric is assigned a rating from 0 (complete wetting) to 100 (no wetting).[16]

## Water Vapor Transmission Rate (ASTM E96)

This test determines the rate at which water vapor passes through a fabric, indicating its breathability.[12][20]

- Apparatus: A test dish, a controlled-temperature and -humidity chamber, and a precision balance.
- Procedure (Desiccant Method):
  - A desiccant, such as calcium chloride, is placed in the test dish.[20][21][22]

- The fabric specimen is sealed over the mouth of the dish.[16][21]
- The assembly is weighed and then placed in a chamber with a controlled atmosphere.[21][22]
- The assembly is periodically weighed to determine the rate of weight gain due to the absorption of water vapor by the desiccant.[21][22]
- Data Interpretation: The water vapor transmission rate is calculated in grams per square meter per 24 hours (g/m<sup>2</sup>/day).[12][20]

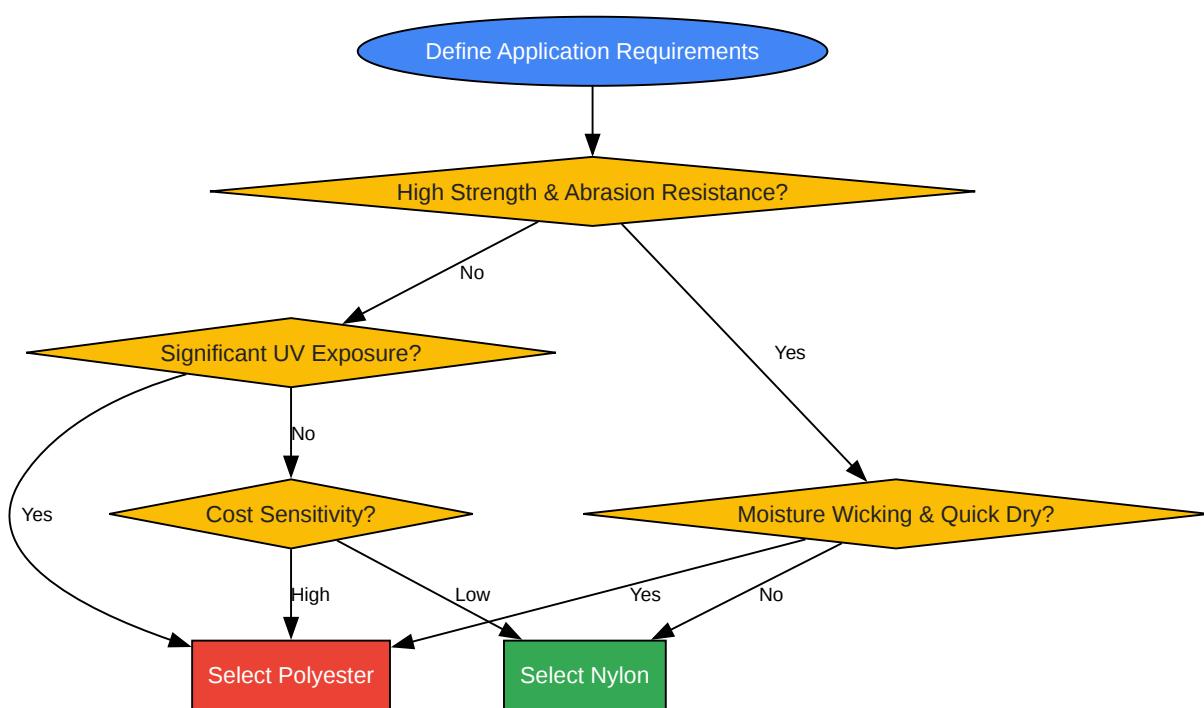
## UV Resistance (AATCC 183)

This method measures the transmission or blocking of ultraviolet radiation through a fabric.[8][18][21][23][24]

- Apparatus: A spectrophotometer or spectroradiometer capable of measuring UV transmittance.[8][18]
- Specimen Preparation: Fabric specimens are conditioned in a standard atmosphere.[18]
- Procedure:
  - The spectral transmittance of the fabric is measured over the UV wavelength range (typically 280-400 nm).[18][21]
  - The Ultraviolet Protection Factor (UPF) is calculated from the transmittance data.[18][21]
- Data Interpretation: The UPF rating indicates how effectively the fabric blocks UV radiation. A higher UPF rating signifies greater protection.

## Mandatory Visualizations Chemical Structures

Nylon 6,6


$$\dots-\text{NH}-(\text{CH}_2)_6-\text{NH}-\text{C}(=\text{O})-(\text{CH}_2)_4-\text{C}(=\text{O})-\dots$$

Polyester (PET)

$$\dots-\text{O}-\text{CH}_2-\text{CH}_2-\text{O}-\text{C}(=\text{O})-\text{[benzene]}-\text{C}(=\text{O})-\dots$$
[Click to download full resolution via product page](#)

Caption: Chemical repeat units of **Polyester (PET)** and Nylon 6,6.

## Material Selection Workflow



[Click to download full resolution via product page](#)

Caption: Decision workflow for selecting between **Polyester** and **Nylon**.

#### Need Custom Synthesis?

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. Differences between Polyester and Nylon Fabric | Runtang [runtangtex.com]
- 2. asepindustries.com.my [asepindustries.com.my]
- 3. A Comparison of Polymers Used in Textiles: Nylon vs Polyester [eureka.patsnap.com]
- 4. Nylon Vs Polyester: Which Is The Better Fabric For Clothes In 2025? Â· Good Garms [goodgarms.com]
- 5. mh-chine.com [mh-chine.com]
- 6. xometry.com [xometry.com]
- 7. file.yizimg.com [file.yizimg.com]
- 8. aatcctestmethods.com [aatcctestmethods.com]
- 9. testresources.net [testresources.net]
- 10. Elmendorf Tear Test - AMITEC [amitec.com.vn]
- 11. Water Repellent vs Water Resistant vs Waterproof Differences [sikortex.com]
- 12. measurlabs.com [measurlabs.com]
- 13. scribd.com [scribd.com]
- 14. qualitester.com [qualitester.com]
- 15. store.astm.org [store.astm.org]
- 16. Insights on AATCC 22 Water Repellency Spray Test for Fabrics [darongtester.com]
- 17. tvfinc.com [tvfinc.com]
- 18. AATCC TM 183: Test Standard for Ultraviolet Protection Factor (UPF) of Fabrics [en.roachelab.com]

- 19. fiber-yarn.com [fiber-yarn.com]
- 20. Common Test Methods And Comparison Of Fabric Water Vapor Permeability | Jinan Upwell Test Co.,Ltd [upwelltest.com]
- 21. AATCC - AATCC [members.aatcc.org]
- 22. textiletriangle.com [textiletriangle.com]
- 23. standards.globalspec.com [standards.globalspec.com]
- 24. chiuvention.com [chiuvention.com]
- To cite this document: BenchChem. [A Comparative Analysis of Polyester Versus Nylon for Textile Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1180765#comparative-analysis-of-polyester-versus-nylon-for-textile-applications]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)